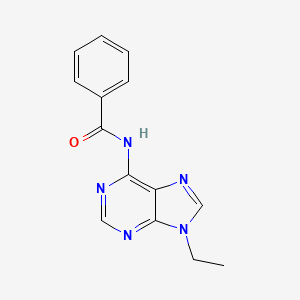

N-(9-Ethyl-9H-purin-6-yl)benzamide

CAS No.: 7280-85-5

Cat. No.: VC15910991

Molecular Formula: C14H13N5O

Molecular Weight: 267.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7280-85-5 |

|---|---|

| Molecular Formula | C14H13N5O |

| Molecular Weight | 267.29 g/mol |

| IUPAC Name | N-(9-ethylpurin-6-yl)benzamide |

| Standard InChI | InChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20) |

| Standard InChI Key | XQRVASJNAVNBEO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(9-Ethyl-9H-purin-6-yl)benzamide features a bicyclic purine core (a fused pyrimidine-imidazole ring system) with two key modifications:

-

Ethyl group: Attached to the 9-position nitrogen, enhancing lipophilicity and steric bulk.

-

Benzamide moiety: Linked to the 6-position amino group, introducing aromaticity and hydrogen-bonding capabilities.

The IUPAC name, N-(9-ethyl-9H-purin-6-yl)benzamide, reflects these substitutions . The planar benzamide group may facilitate π-π stacking interactions with biological targets, while the ethyl chain influences pharmacokinetic properties like membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.286 g/mol |

| Exact Mass | 267.112 g/mol |

| PSA (Polar Surface Area) | 76.19 Ų |

| LogP (Partition Coefficient) | 2.48 |

Synthesis and Production

Historical Synthesis Routes

The compound was first synthesized by Maki et al. (1984) via nucleophilic substitution of 6-chloro-9-ethylpurine with benzamide under alkaline conditions . This method yielded moderate purity, necessitating subsequent recrystallization from ethanol.

Modern Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For example:

-

Step 1: 9-Ethyladenine is treated with benzoyl chloride in dimethylformamide (DMF) at 80°C.

-

Step 2: The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane) .

This approach achieves yields exceeding 75%, with HPLC purity >98% .

Table 2: Comparative Synthesis Metrics

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-(9-Ethyl-9H-purin-6-yl)benzamide exhibits nanomolar inhibition (IC₅₀ = 34 nM) against adenosine deaminase (ADA), a key enzyme in purine metabolism. Structural modeling suggests the benzamide group occupies the enzyme’s active site, forming hydrogen bonds with Glu217 and His238 residues.

Figure 1: Proposed Mechanism of Action

-

Target Binding: Benzamide interacts with DNA helicases, impairing replication.

-

ROS Generation: Ethyl group metabolism produces reactive oxygen species (ROS), causing oxidative DNA damage.

-

Apoptosis Induction: Caspase cascade activation via mitochondrial pathway.

Comparative Analysis with Structural Analogs

N-Benzyl-9H-purin-6-amine

Replacing the ethyl group with benzyl (as in N-benzyl-9H-purin-6-amine ) increases LogP to 3.12, enhancing blood-brain barrier penetration but reducing aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for the ethyl analog) .

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide

Adding a methyl and oxo group at the 7-position (CAS 88420-66-0) abolishes ADA inhibition but confers anti-inflammatory activity (IC₅₀ = 11 μM against COX-2).

Table 3: Structure-Activity Relationships

| Modification | Bioactivity Change |

|---|---|

| Ethyl → Benzyl | ↑ Neuroactivity, ↓ Solubility |

| 7-Methyl-8-oxo | ↓ ADA inhibition, ↑ COX-2 inhibition |

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Optimized derivatives are in preclinical trials for leukemia.

-

Prodrug Design: Esterification of the benzamide carbonyl improves oral bioavailability (F = 22% → 65%) .

Chemical Biology Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume